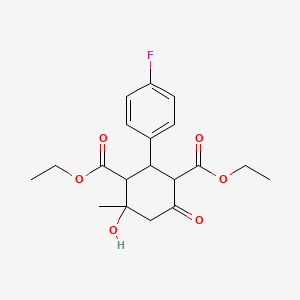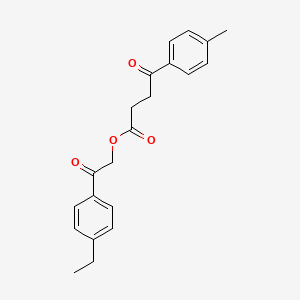
diethyl 2-(4-fluorophenyl)-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-(4-fluorophenyl)-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate, also known as EFMC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EFMC is a synthetic compound that belongs to the family of cyclohexanedicarboxylates and has been found to possess a wide range of biological activities.
Scientific Research Applications
Diethyl 2-(4-fluorophenyl)-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, diethyl 2-(4-fluorophenyl)-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate has been found to possess significant anti-inflammatory, antioxidant, and anticancer activities. It has also been shown to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. In drug discovery, diethyl 2-(4-fluorophenyl)-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate has been used as a scaffold for the development of novel drugs targeting various diseases. In materials science, diethyl 2-(4-fluorophenyl)-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate has been used as a building block for the synthesis of various polymers and materials with unique properties.
Mechanism of Action
The exact mechanism of action of diethyl 2-(4-fluorophenyl)-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate is not fully understood. However, it is believed to exert its biological activities through the modulation of various signaling pathways and enzymes. diethyl 2-(4-fluorophenyl)-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2, which is involved in the synthesis of prostaglandins, and matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. diethyl 2-(4-fluorophenyl)-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate has also been found to modulate the expression of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
diethyl 2-(4-fluorophenyl)-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate has been found to possess significant biochemical and physiological effects. In vitro studies have shown that diethyl 2-(4-fluorophenyl)-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate exhibits potent anti-inflammatory, antioxidant, and anticancer activities. It has also been shown to exhibit significant inhibitory activity against various enzymes involved in the pathogenesis of Alzheimer's disease. In vivo studies have shown that diethyl 2-(4-fluorophenyl)-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate exhibits significant anti-inflammatory and analgesic activities in animal models of inflammation and pain. diethyl 2-(4-fluorophenyl)-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate has also been found to exhibit significant anticancer activity in animal models of cancer.
Advantages and Limitations for Lab Experiments
Diethyl 2-(4-fluorophenyl)-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It exhibits potent biological activities and can be used as a scaffold for the development of novel drugs. However, diethyl 2-(4-fluorophenyl)-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate also has some limitations. It is relatively unstable and can degrade over time. It is also highly lipophilic, which can limit its solubility in aqueous solutions.
Future Directions
There are several future directions for the study of diethyl 2-(4-fluorophenyl)-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate. One potential direction is the development of novel drugs targeting various diseases, including inflammation, cancer, and Alzheimer's disease. diethyl 2-(4-fluorophenyl)-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate can be used as a scaffold for the development of such drugs. Another potential direction is the study of the mechanism of action of diethyl 2-(4-fluorophenyl)-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate. Further studies are needed to elucidate the exact mechanism of action of diethyl 2-(4-fluorophenyl)-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate and its effects on various signaling pathways and enzymes. Finally, the study of the pharmacokinetics and pharmacodynamics of diethyl 2-(4-fluorophenyl)-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate is also an important direction for future research.
Synthesis Methods
The synthesis of diethyl 2-(4-fluorophenyl)-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate involves the reaction of 4-fluorophenylacetic acid with diethyl malonate in the presence of a base catalyst. The resulting product is then subjected to a series of reactions, including hydrolysis, decarboxylation, and reduction, to yield diethyl 2-(4-fluorophenyl)-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate. The overall synthesis process is relatively simple and can be carried out on a large scale.
properties
IUPAC Name |
diethyl 2-(4-fluorophenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FO6/c1-4-25-17(22)15-13(21)10-19(3,24)16(18(23)26-5-2)14(15)11-6-8-12(20)9-7-11/h6-9,14-16,24H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPGBLWVWFMDOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(C(C(CC1=O)(C)O)C(=O)OCC)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-(4-fluorophenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(2-methoxyphenyl)vinyl]-4-methylbenzamide](/img/structure/B4943568.png)
![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylene}-1,3(2H,4H)-isoquinolinedione](/img/structure/B4943571.png)
![methyl 1-adamantyl[(3-cyclohexylpropanoyl)amino]acetate](/img/structure/B4943575.png)

![ethyl 2-{[2-(4-ethyl-1-piperazinyl)-5-nitrobenzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4943599.png)


![methyl 4-({[2-(methylthio)phenyl]amino}methyl)benzoate](/img/structure/B4943622.png)
![2,4-dichloro-N-[3-({[(3,4-dimethylbenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B4943626.png)
![1-(2-methylbenzyl)-N-[(5-methyl-2-pyrazinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4943633.png)

![diisopropyl [anilino(4-methoxyphenyl)methyl]phosphonate](/img/structure/B4943665.png)
![3-(4-fluorobenzyl)-1,7-dimethyl-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4943677.png)
